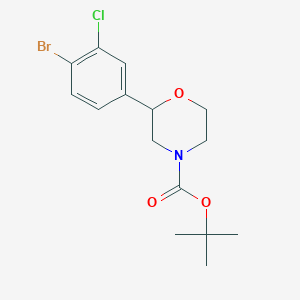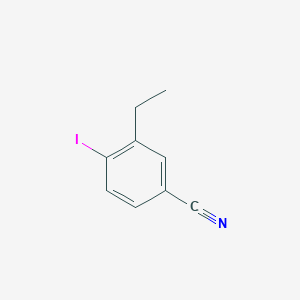
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide
Vue d'ensemble
Description
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is a complex organic compound that features a benzamide core structure with various functional groups, including an iodine atom, a methyl group, and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the iodination of 4-methylaniline to produce 3-iodo-4-methylaniline. This intermediate can then be reacted with 3-(4-morpholinyl)benzoic acid under appropriate conditions to form the desired benzamide compound. The reaction conditions often involve the use of coupling reagents and catalysts to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, particularly at the methyl group or the morpholine ring.
Coupling Reactions: The benzamide core can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium iodide (NaI) and potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can modify the functional groups present in the molecule.
Applications De Recherche Scientifique
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of inflammatory diseases.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its effects on cellular pathways.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.
Mécanisme D'action
The mechanism of action of 3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Iodo-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide: Shares the core benzamide structure and a piperazine ring system.
Indole Derivatives: Various indole derivatives possess similar biological activities and are used in medicinal chemistry.
Uniqueness
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholine ring and iodine atom are particularly noteworthy, as they contribute to its reactivity and potential therapeutic applications.
Propriétés
Numéro CAS |
623907-44-8 |
|---|---|
Formule moléculaire |
C18H19IN2O2 |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
3-iodo-4-methyl-N-(3-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C18H19IN2O2/c1-13-5-6-14(11-17(13)19)18(22)20-15-3-2-4-16(12-15)21-7-9-23-10-8-21/h2-6,11-12H,7-10H2,1H3,(H,20,22) |
Clé InChI |
LEOLFBXVVLSDHD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)N3CCOCC3)I |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4-[(4-acetylphenoxy)methyl]benzoate](/img/structure/B8741255.png)
![7-(4-Bromophenyl)dibenzo[c,h]acridine](/img/structure/B8741261.png)




![[1,3]Dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B8741296.png)
![8-Bromo-3,7-difluorodibenzo[B,F][1,4]oxazepine](/img/structure/B8741301.png)


